An In-Depth Technical Guide to the Physical Properties of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
An In-Depth Technical Guide to the Physical Properties of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its defined stereochemistry makes it a valuable intermediate for the asymmetric synthesis of complex molecules, where biological activity is critically dependent on the precise three-dimensional arrangement of atoms. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in experimentally reported data and supplemented with standardized methodologies for property determination. By explaining the causality behind its characteristics and the protocols for their validation, this document serves as a practical resource for scientists engaged in synthesis, process development, and quality control.
Introduction: A Key Chiral Intermediate
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS No. 78086-72-3) is a carboxylic acid ester derivative of dioxolane.[1] Its molecular structure contains two adjacent chiral centers at the 4- and 5-positions of the dioxolane ring, defining it as a specific stereoisomer. The presence and configuration of these stereocenters are paramount. In drug development, the interaction between a drug molecule and its biological target (like an enzyme or receptor) is highly stereospecific.[2][3] One enantiomer may exhibit potent therapeutic effects while the other could be inactive or even cause adverse effects.[4] Consequently, access to enantiomerically pure building blocks like this compound is a cornerstone of modern medicinal chemistry, enabling the construction of single-enantiomer drugs with improved efficacy and safety profiles.[2][5]
This guide delves into the fundamental physical properties that dictate the compound's behavior, handling, and application in a laboratory and industrial setting.
Chemical Identity
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IUPAC Name: Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
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CAS Number: 78086-72-3[6]
Core Physicochemical Properties: A Summary
The essential physical data for Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate are compiled below. These values are critical for reaction planning, purification, and safety assessments.
| Physical Property | Value | Source(s) |
| Appearance | Liquid | [7] |
| Boiling Point | 243.8°C (Predicted at 760 mmHg) | [8] |
| Density | 1.06 g/mL at 20°C | [7] |
| Refractive Index (n₂₀/D) | 1.422 | [7] |
| Optical Rotation ([α]₂₀/D) | +19 ±1° (c=4% in chloroform) | [7] |
| Flash Point | 50°C (closed cup) | [7] |
| Melting Point | Not Applicable (Liquid at RT) | [9] |
Detailed Analysis of Physical Properties
Molecular Structure and Stereochemistry
The compound's structure features a five-membered dioxolane ring, which is an acetal formed from a diol. The substituents at positions 4 (methoxycarbonyl) and 5 (methyl) are in a trans configuration, as indicated by the (4R,5S) designation. This specific spatial arrangement is responsible for its chiroptical properties.
Caption: 2D representation of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Thermal Properties
Boiling Point: The reported boiling point of 243.8°C is a predicted value.[8] Computational predictions are valuable for initial assessment but require experimental verification for process design. The prediction is based on the molecule's structure and functional groups, which influence intermolecular forces (primarily dipole-dipole interactions and London dispersion forces). As an ester with a moderate molecular weight, a boiling point in this range is chemically reasonable.
Flash Point: The flash point is 50°C.[7] This classifies the substance as a flammable liquid. This property is a critical safety parameter, indicating the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air. It dictates the necessary precautions for handling and storage, such as avoiding ignition sources and ensuring adequate ventilation.
A definitive experimental boiling point can be determined using established micro-scale techniques, which are crucial when working with valuable or limited quantities of material.[10]
Caption: Workflow for experimental boiling point determination using the Thiele tube method.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] The stream of bubbles indicates the vapor pressure exceeds the atmospheric pressure. Upon cooling, the point at which the liquid re-enters the capillary marks the precise equilibrium point, providing an accurate boiling point reading.
Mass and Density
The density is reported as 1.06 g/mL at 20°C, indicating it is slightly denser than water.[7] Density is a fundamental property used for converting mass to volume, calculating reaction concentrations, and ensuring material identity and purity. It is sensitive to temperature; as temperature increases, volume typically expands, leading to a decrease in density.
The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring the mass of a known, calibrated volume.[11] This protocol is a self-validating system as it relies on calibration against a reference standard (typically deionized water).
Step-by-Step Methodology:
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Calibration:
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Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).
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Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₀).[11]
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Fill the pycnometer with deionized water at a controlled temperature (e.g., 20°C).
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Insert the stopper, allowing excess water to exit through the capillary, and carefully dry the exterior.[12]
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Weigh the water-filled pycnometer (m_water).
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The exact volume (V) is calculated using the known density of water at that temperature.
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Sample Measurement:
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Empty and dry the calibrated pycnometer.
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Fill it with the sample liquid (Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate) at the same controlled temperature.
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Weigh the sample-filled pycnometer (m_sample).
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Calculation:
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Calculate the mass of the sample: m = m_sample - m₀.
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Calculate the density (ρ) using the formula: ρ = m / V .[11]
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This procedure, when performed carefully, provides a highly accurate and reproducible density value, consistent with standards like ASTM D1217 for similar liquids.[9]
Optical Properties
Refractive Index: The refractive index (n₂₀/D) of 1.422 is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[7] It is a characteristic property that is useful for rapid identification and purity assessment. The "20" indicates the measurement was taken at 20°C, and the "D" refers to the sodium D-line (589 nm), the standard wavelength for this measurement.
Optical Activity: The specific rotation [α] is +19°.[7] The positive sign indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This property is direct proof of the compound's chirality and enantiomeric purity.
Expertise & Causality: Optical activity arises from the differential interaction of chiral molecules with left- and right-circularly polarized light. For a molecule to be optically active, it must be chiral and present as a single enantiomer or in an enantiomeric excess. The magnitude and sign of the rotation are unique to the compound's structure, concentration, solvent, and temperature, making it a critical parameter for stereochemical quality control in pharmaceutical synthesis.
Handling, Storage, and Safety
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Flammability: With a flash point of 50°C, the compound is a flammable liquid and should be handled away from open flames, sparks, and other sources of ignition.[7]
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Storage: The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[13]
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Expertise & Causality: Esters can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts. Refrigeration slows down potential degradation pathways. Storage under an inert atmosphere prevents long-term oxidative degradation, ensuring the compound's purity and integrity over time.
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Conclusion
The physical properties of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate define its identity, quality, and behavior in a research and development setting. Its liquid state, density, and thermal characteristics are essential for process design, while its unique optical rotation is the definitive measure of its stereochemical integrity. Understanding these properties and the robust methods used for their verification is fundamental to the successful application of this valuable chiral building block in the synthesis of advanced, stereochemically pure molecules.
References
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ASTM International. (2020). Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer (ASTM D1217-20). Retrieved from [Link]
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LookChem. (n.d.). Cas 78086-72-3, Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Aricò, F., et al. (2022). The Significance of Chirality in Drug Design and Development. PMC. Retrieved from [Link]
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Aladdin Scientific. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. Retrieved from [Link]
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Pobel. (2026). How to Measure and Calculate Density with a Pycnometer. Retrieved from [Link]
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Jamali, F. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
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Mettler-Toledo. (2019). Measure Density with a Pycnometer. Retrieved from [Link]
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